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Cat. No.: B15134970 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Citreoviridin is a mycotoxin produced by several species of fungi, including Penicillium

citreonigrum and Aspergillus terreus.[1] Its presence in staple foods like rice has been linked to

the neurological disease known as acute cardiac beriberi. Given its potent neurotoxic effects,

the accurate identification and structural elucidation of citreoviridin are of paramount

importance in food safety, toxicology, and drug development. Nuclear Magnetic Resonance

(NMR) spectroscopy, particularly 13C NMR, is a powerful analytical technique for the

unambiguous structural characterization of organic molecules like citreoviridin. These

application notes provide a detailed overview of the 13C NMR data for citreoviridin and a

comprehensive protocol for its analysis.

13C NMR Spectral Data of Citreoviridin
The 13C NMR chemical shifts of citreoviridin provide a unique fingerprint of its carbon skeleton.

The data presented below has been compiled from published literature and is essential for the

verification of the compound's identity and for further structural studies. The chemical shifts are

reported in parts per million (ppm) relative to a standard reference.

Below is a summary of the 13C NMR chemical shift assignments for citreoviridin in deuterated

methanol (CD3OD).
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Carbon Atom Chemical Shift (δ, ppm)

1 164.7

2 98.4

3 162.2

4 99.1

5 158.0

6 129.5

7 133.0

8 129.0

9 139.0

10 126.1

11 138.6

12 137.2

13 132.8

14 97.4

15 43.5

16 79.1

17 77.6

18 85.1

19 12.9

20 56.4

21 12.9

22 23.0

23 20.2
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Data sourced from a study on the chemical constituents of deep-sea-derived Penicillium

citreonigrum.[2]

Experimental Protocol for 13C NMR Analysis of
Citreoviridin
This section outlines a detailed protocol for the acquisition of a 13C NMR spectrum of

citreoviridin.

1. Sample Preparation

Sample Purity: Ensure the citreoviridin sample is of high purity. Purification can be achieved

using techniques such as semi-preparative High-Performance Liquid Chromatography

(HPLC).

Mass Determination: Accurately weigh approximately 10-50 mg of the purified citreoviridin.

The exact amount will depend on the sensitivity of the NMR spectrometer.

Solvent Selection: Choose a suitable deuterated solvent. Deuterated methanol (CD3OD) or

deuterated chloroform (CDCl3) are commonly used for mycotoxins. The choice of solvent

can slightly affect the chemical shifts.

Dissolution: Dissolve the weighed citreoviridin in approximately 0.5-0.7 mL of the chosen

deuterated solvent in a clean, dry vial.

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out

any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.

Homogenization: Gently agitate the NMR tube to ensure the solution is homogeneous.

2. NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe is recommended for optimal sensitivity and resolution.

Tuning and Matching: Tune and match the probe to the 13C frequency to ensure efficient

transfer of radiofrequency power.
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Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent.

Perform shimming on the sample to optimize the magnetic field homogeneity and improve

spectral resolution.

Acquisition Parameters (Example for a 400 MHz Spectrometer):

Pulse Program: A standard one-pulse sequence with proton decoupling (e.g., zgpg30 on

Bruker instruments).

Spectral Width: Approximately 200-250 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary

carbons to fully relax.

Number of Scans (ns): 1024 to 4096 scans, or more, depending on the sample

concentration and desired signal-to-noise ratio.

Temperature: 298 K (25 °C).

3. Data Processing and Analysis

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to

obtain the frequency-domain spectrum.

Phase Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption

lineshape.

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

Referencing: Reference the spectrum to the solvent peak (e.g., CD3OD at δ 49.0 ppm) or an

internal standard like tetramethylsilane (TMS) at δ 0.0 ppm.

Peak Picking and Integration: Identify and list the chemical shifts of all peaks. While

integration is not typically quantitative in standard 13C NMR, it can provide qualitative

information.
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Spectral Assignment: Assign the observed chemical shifts to the corresponding carbon

atoms in the citreoviridin structure using 2D NMR techniques (e.g., HSQC, HMBC) and by

comparison with published data.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the 13C NMR analysis of citreoviridin.
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Workflow for 13C NMR analysis of citreoviridin.
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Signaling Pathway and Logical Relationships
While citreoviridin does not have a "signaling pathway" in the traditional biological sense, its

primary mechanism of toxicity involves the inhibition of a key enzyme in cellular energy

production. The following diagram illustrates this logical relationship.
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Mechanism of citreoviridin toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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